An In-depth Technical Guide to o-Nitrocinnamide: Physicochemical Properties and Characterization
An In-depth Technical Guide to o-Nitrocinnamide: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of o-nitrocinnamide, a compound of interest in organic synthesis and medicinal chemistry. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from established chemical principles, data on analogous compounds, and computational predictions to offer a robust technical profile.
Introduction to o-Nitrocinnamide
o-Nitrocinnamide, systematically named (2E)-3-(2-nitrophenyl)prop-2-enamide, is an organic compound featuring a nitro group in the ortho position of the phenyl ring of the cinnamamide backbone.[1] This substitution pattern imparts distinct electronic and steric properties that can influence its reactivity, solid-state characteristics, and biological activity. The presence of the electron-withdrawing nitro group, the amide functionality, and the conjugated π-system make it a versatile scaffold for further chemical modifications and a subject of interest for screening in drug discovery programs.
The molecular structure of o-nitrocinnamide is presented below:
Figure 1: Chemical Structure of o-Nitrocinnamide
Caption: Molecular structure of o-nitrocinnamide.
Physicochemical Characteristics
A summary of the key physicochemical properties of o-nitrocinnamide is provided in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted due to the absence of comprehensive experimental data in public databases.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2-nitrophenyl)prop-2-enamide | PubChem[1] |
| Molecular Formula | C₉H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 192.17 g/mol | PubChem[1] |
| Appearance | Expected to be a crystalline solid, likely pale yellow to yellow, similar to related nitroaromatic compounds. | Inferred from related compounds |
| Melting Point | Not experimentally determined. Predicted to be in the range of 180-200 °C. | Prediction based on analogous compounds |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). | General principle of "like dissolves like" |
| CAS Number | 2001-33-4 | PubChem[1] |
The predicted melting point is based on the analysis of structurally similar compounds. For instance, the melting point of the corresponding o-nitrocinnamic acid is reported to be in the range of 240-245 °C. The conversion of the carboxylic acid to an amide can influence the crystal lattice energy and, consequently, the melting point.
Experimental Protocols for Synthesis and Characterization
Synthesis of o-Nitrocinnamide
A plausible and established method for the synthesis of o-nitrocinnamide involves a two-step process starting from o-nitrocinnamic acid.
Step 1: Synthesis of o-Nitrocinnamoyl Chloride
o-Nitrocinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions.
Step 2: Amidation of o-Nitrocinnamoyl Chloride
The freshly prepared o-nitrocinnamoyl chloride is then reacted with aqueous ammonia or a solution of ammonia in an organic solvent to yield o-nitrocinnamide.
Detailed Protocol:
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Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend o-nitrocinnamic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
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Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude o-nitrocinnamoyl chloride can be used directly in the next step.
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Amidation: Dissolve the crude o-nitrocinnamoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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The precipitated solid, o-nitrocinnamide, is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
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Use of Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous, which simplifies the workup.
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Anhydrous Conditions for Acid Chloride: Acid chlorides are highly reactive towards water. Therefore, anhydrous conditions are crucial during their preparation and handling to prevent hydrolysis back to the carboxylic acid.
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Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the acid chloride to the amide and also neutralizes the HCl generated during the reaction.
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Recrystallization: This is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Characterization Workflow
The following workflow outlines the key analytical techniques for the comprehensive characterization of the synthesized o-nitrocinnamide.
Caption: Experimental workflow for the synthesis and characterization of o-nitrocinnamide.
Melting Point Determination
The melting point of the purified o-nitrocinnamide should be determined using a calibrated melting point apparatus. A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for o-nitrocinnamide are:
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N-H stretch (amide): Two bands in the region of 3400-3200 cm⁻¹ (asymmetric and symmetric stretching).
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C=O stretch (amide I): A strong absorption band around 1680-1640 cm⁻¹.
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N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.
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C=C stretch (alkene): A medium intensity band around 1640-1600 cm⁻¹.
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C-H stretch (aromatic and vinylic): Bands above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the amide protons. The ortho-substitution pattern of the nitro group will lead to a complex splitting pattern for the aromatic protons. The vinylic protons will likely appear as doublets with a large coupling constant (J > 12 Hz), characteristic of a trans-alkene. The amide protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by the neighboring functional groups. The carbonyl carbon of the amide will appear downfield (around 165-170 ppm), and the aromatic carbons will resonate in the 120-150 ppm region.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak (M⁺) for o-nitrocinnamide would be expected at an m/z value corresponding to its molecular weight (192.17).
Conclusion
o-Nitrocinnamide is a valuable compound with potential applications in various fields of chemical research. This guide provides a comprehensive overview of its expected physicochemical properties and outlines a robust experimental framework for its synthesis and characterization. While a definitive experimental melting point is not currently documented in readily accessible literature, the information presented here, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers working with this and related molecules. The provided protocols are designed to be self-validating, ensuring the reliable synthesis and characterization of this compound.
References
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PubChem. o-Nitrocinnamide. National Center for Biotechnology Information. [Link]
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PubChem. o-Nitrocinnamic acid. National Center for Biotechnology Information. [Link]
